Fmoc-L-leucine is a derivative of the amino acid leucine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its chemical formula is C21H23NO4, and it has a molecular weight of approximately 357.42 g/mol. This compound is widely used in peptide synthesis due to its ability to facilitate the selective protection and deprotection of amino acids during the assembly of peptides. Fmoc-L-leucine serves as a building block in the synthesis of various peptides and is recognized for its stability and ease of handling in organic synthesis processes .
Fmoc-L-leucine functions as a protected amino acid building block. During peptide synthesis, the Fmoc group ensures the selective formation of peptide bonds between the desired amino acids. The controlled removal of the Fmoc group allows for the stepwise addition of amino acids in a specific sequence, ultimately leading to the desired peptide chain.
Fmoc-L-leucine is a key building block in peptide synthesis, specifically in a technique called solid-phase peptide synthesis (SPPS) [, ]. SPPS allows scientists to create peptides, which are chains of amino acids, in a controlled and efficient manner. Fmoc-L-leucine is a protected amino acid meaning it has a chemical group attached to its amino group (N-terminus) that prevents it from reacting with other amino acids until it is specifically deprotected. This selective protection allows for the controlled addition of each amino acid in the desired sequence to build the targeted peptide [].
Fmoc-L-leucine also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor involved in regulating various cellular processes, including adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism []. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are used as medications to treat type 2 diabetes, but they can also have side effects such as weight gain and fluid retention [].
Fmoc-L-leucine, as a partial agonist, activates PPARγ with lower potency compared to full agonists but with similar maximal efficacy []. This means it can still exert beneficial effects like improving insulin sensitivity but with potentially fewer side effects. This has led to the classification of Fmoc-L-leucine as a selective PPARγ modulator (SPPARM), making it an attractive candidate for further research and development in the field of diabetes management [].
Due to its unique properties, Fmoc-L-leucine has been employed in various research applications, including:
Fmoc-L-leucine undergoes several key reactions in synthetic chemistry:
Fmoc-L-leucine exhibits biological activity primarily through its role as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is integral to lipid metabolism and glucose homeostasis. Fmoc-L-leucine has been shown to enhance insulin sensitivity in various models, including normal and diabetic mice, indicating its potential therapeutic applications in metabolic disorders .
The synthesis of Fmoc-L-leucine typically involves the following steps:
In industrial settings, automated peptide synthesizers are often employed to produce Fmoc-L-leucine on a larger scale, optimizing reaction conditions to minimize by-products .
Fmoc-L-leucine is predominantly used in:
Research indicates that Fmoc-L-leucine interacts with several biomolecules, particularly through its action on PPARγ. This interaction influences gene expression related to lipid metabolism and glucose homeostasis. Studies have shown that it can modulate pathways involved in adipocyte differentiation and fatty acid uptake .
Several compounds share structural similarities with Fmoc-L-leucine, each offering unique properties:
Compound Name | Structure/Features | Unique Properties |
---|---|---|
L-Leucine | Basic amino acid without protective groups | Naturally occurring amino acid |
N-(9-Fluorenylmethyloxycarbonyl)-5,5,5-trifluoro-L-leucine | Fluorinated derivative enhancing hydrophobicity | Alters membrane affinity |
Fmoc-L-alanine | Similar protective group but different amino acid | Used for synthesizing smaller peptides |
Fmoc-L-valine | Similar structure with branched side chain | Impacts peptide conformation |
Fmoc-L-leucine stands out due to its specific role as a selective PPARγ modulator, which differentiates it from other derivatives that may not exhibit this biological activity .
The Fmoc group was first reported by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to traditional acid-sensitive protecting groups like tert-butoxycarbonyl (Boc) . Prior to Fmoc, peptide synthesis relied heavily on Boc chemistry, which required harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection. These conditions often led to side reactions, including aspartimide formation and global deprotection of acid-labile side chains. Carpino’s innovation addressed these limitations by introducing a urethane-based group removable under mild basic conditions (e.g., piperidine in DMF), preserving acid-sensitive functionalities .
Fmoc-L-leucine emerged as a staple in peptide synthesis due to leucine’s prevalence in protein structures (≈9% of all amino acids in the human proteome) and the Fmoc group’s orthogonal reactivity. Early challenges in synthesizing Fmoc-protected amino acids centered on minimizing racemization during activation. The development of stable active esters like Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) resolved this issue, allowing for high-purity Fmoc-L-leucine production .
Property | Value |
---|---|
CAS Registry Number | 35661-60-0 |
Molecular Formula | C21H23NO4 |
Molecular Weight (g/mol) | 353.41-353.42 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
InChI Key | CBPJQFCAFFNICX-IBGZPJMESA-N |
SMILES | CC(C)CC@HC(O)=O |
Physical Appearance | White to off-white crystalline solid |
Melting Point (°C) | 152-156 |
Boiling Point (°C) | 486.83 (estimated) |
Density (g/cm³) | 1.2±0.1 / 1.2107 (estimated) |
Storage Temperature (°C) | 2-8 (recommended storage) |
The molecular architecture of Fmoc-L-leucine encompasses three distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the isobutyl side chain characteristic of leucine [1] [4]. The fluorenyl moiety consists of a rigid tricyclic aromatic system that provides both steric protection and distinctive spectroscopic properties [1] [6].
The stereochemical configuration centers on the alpha-carbon bearing the amino group, which maintains the L-configuration consistent with naturally occurring leucine [2] [4]. This chiral center exhibits the (2S) absolute configuration, ensuring compatibility with biological peptide synthesis pathways [1] [7]. The compound demonstrates high enantiomeric purity, typically exceeding 97.0-98% as determined by analytical methods [2] [7].
The leucine side chain features branching at the gamma carbon rather than the beta carbon, distinguishing it from its structural isomer isoleucine [4]. This branching pattern creates a 4-methylpentanoic acid backbone when combined with the carboxylic acid functionality [1].
Property | Value |
---|---|
Optical Rotation [α]20/D (c=1 in DMF) | -25±2° / -26° |
Stereochemical Configuration | L-configuration |
Chiral Centers | 1 (at carbon-2) |
Absolute Configuration | (2S) |
Enantiomeric Purity | ≥97.0-98% |
Fmoc-L-leucine exhibits pronounced hydrophobic character due to the extensive aromatic fluorenyl protecting group and the aliphatic leucine side chain [6] [14]. The compound demonstrates sparingly soluble behavior in aqueous systems, with limited dissolution in pure water [6] [14]. This poor aqueous solubility necessitates the use of organic co-solvents for most analytical and synthetic applications [6].
Organic solvents provide significantly enhanced solubility profiles for Fmoc-L-leucine [6] [14]. Ethanol, dimethyl sulfoxide, and dimethylformamide each support solubilities of approximately 30 milligrams per milliliter under standard conditions [6] [14]. Mixed solvent systems, such as a 1:1 mixture of ethanol and phosphate-buffered saline at pH 7.2, achieve solubilities of approximately 0.5 milligrams per milliliter [6].
Solvent | Solubility | Notes |
---|---|---|
Water | Sparingly soluble / Slightly soluble | Poor water solubility |
Ethanol | ~30 mg/ml | Good organic solvent solubility |
DMSO | ~30 mg/ml | Good organic solvent solubility |
Dimethylformamide (DMF) | ~30 mg/ml | Good organic solvent solubility |
Aqueous buffers | Sparingly soluble | Requires co-solvent for dissolution |
Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/ml | Mixed solvent system |
The optical activity of Fmoc-L-leucine reflects its chiral nature and provides a reliable method for confirming stereochemical integrity [2] [7] [18]. Measurements conducted at 20°C using a sodium D-line source and a concentration of 1% in dimethylformamide consistently yield specific rotation values of -25±2° to -26° [2] [7] [18]. This negative rotation confirms the L-configuration of the leucine residue and serves as a quality control parameter for commercial preparations [2] [7].
Thermal analysis reveals that Fmoc-L-leucine maintains structural integrity across a broad temperature range before undergoing melting [2] [7] [14] [18]. The melting point occurs within the range of 152-156°C, representing a sharp transition from crystalline solid to liquid phase [2] [7] [18]. Differential scanning calorimetry studies indicate thermal stability up to the melting point, with no evidence of decomposition or volatilization during normal heating cycles [14].
Extended thermal treatment beyond the melting point leads to decomposition processes, with broad decomposition peaks observed around 535°C in thermogravimetric analysis [14]. The compound demonstrates excellent storage stability, maintaining chemical and physical properties for at least two years when stored at room temperature under appropriate conditions [14].
Property | Value |
---|---|
Melting Point (°C) | 152-156 |
Decomposition Temperature (°C) | ~535 (broad decomposition) |
Thermal Stability | Stable up to melting point |
Glass Transition (Tg) | Not reported for pure compound |
Storage Stability | ≥2 years at room temperature |
Advanced nuclear magnetic resonance studies of Fmoc-L-leucine have employed high-field instruments operating at magnetic field strengths up to 21.1 Tesla to characterize molecular structure and dynamics [8]. Oxygen-17 nuclear magnetic resonance spectroscopy provides particularly detailed information about the carbonyl environments within the molecule [8].
The carbonyl oxygen of the carbamate protecting group exhibits a chemical shift of 338 parts per million with a quadrupolar coupling constant of 8.3 megahertz and an asymmetry parameter of 0.0 [8]. The carboxyl oxygen demonstrates a chemical shift of 161 parts per million, a quadrupolar coupling constant of 7.3 megahertz, and an asymmetry parameter of 0.2 [8]. These parameters reflect the distinct electronic environments of the two oxygen centers and provide insights into molecular conformation and intermolecular interactions [8].
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various carbon environments within the molecule [8] [19]. The aromatic carbons of the fluorenyl system appear in the typical aromatic region, while the aliphatic carbons of the leucine backbone and side chain occupy their expected chemical shift ranges [8] [19].
Oxygen Environment | Chemical Shift δiso (ppm) | Quadrupolar Coupling CQ (MHz) | Asymmetry Parameter ηQ | Span Ω (ppm) | Skew κ |
---|---|---|---|---|---|
Carbonyl (C=O) | 338 | 8.3 | 0.0 | 385 | 0.1 |
Carboxyl (COH) | 161 | 7.3 | 0.2 | 320 | -0.8 |
Infrared spectroscopic analysis of Fmoc-L-leucine reveals characteristic vibrational frequencies corresponding to the major functional groups present in the molecule [9] [20]. The carbonyl stretching vibrations provide particularly informative spectral features, with the carbamate carbonyl and carboxylic acid carbonyl exhibiting distinct frequencies [9] [20].
The aromatic carbon-hydrogen stretching vibrations of the fluorenyl system appear in the region above 3000 wave numbers per centimeter, while the aliphatic carbon-hydrogen stretches occur below this threshold [9] [20]. The amino group participates in hydrogen bonding interactions that influence the observed vibrational frequencies [9] [20].
Mass spectrometric analysis of Fmoc-L-leucine employs both electrospray ionization and matrix-assisted laser desorption ionization techniques to generate gas-phase ions for structural characterization [8] [9]. The protonated molecular ion appears at mass-to-charge ratio 354.4, corresponding to the addition of a proton to the neutral molecule [9].
Collision-induced dissociation experiments reveal characteristic fragmentation patterns that confirm structural assignments [9] [11] [12]. The base peak typically occurs at mass-to-charge ratio 165, corresponding to the fluorenyl cation generated by cleavage of the carbamate bond [9]. Additional fragment ions at mass-to-charge ratios 166, 178, and 196 provide supplementary structural information [9].
The fragmentation behavior includes characteristic losses of carbon dioxide and hydrogen (45 mass units) from the carboxylic acid functionality, as well as neutral losses associated with the leucine side chain [9] [11] [12]. These fragmentation patterns enable differentiation from related amino acid derivatives and confirm the integrity of the protecting group [9] [11] [12].
Parameter | Value |
---|---|
Molecular Ion [M+H]+ | 354.4 |
Major Fragment Ions (m/z) | 165, 166, 178, 196 |
Base Peak | 165 (fluorenyl cation) |
Characteristic Losses | Loss of CO2H (45), Loss of leucine side chain |
Ionization Methods | ESI+, MALDI |
The ultraviolet-visible absorption spectrum of Fmoc-L-leucine is dominated by the extended aromatic system of the fluorenyl protecting group [6]. Maximum absorption wavelengths occur at 206, 265, 289, and 300 nanometers, providing characteristic fingerprint regions for identification and quantification [6]. These absorption maxima reflect the electronic transitions within the aromatic system and serve as valuable analytical tools for monitoring reactions and purifications involving this compound [6].
Parameter | Value |
---|---|
λmax (nm) | 206, 265, 289, 300 |
Absorption characteristics | Strong UV absorption |
Fluorenyl chromophore | Responsible for characteristic UV spectrum |
The introduction of the fluorenylmethoxycarbonyl protecting group onto L-leucine represents a critical step in peptide synthesis, requiring careful selection of reagents and reaction conditions to achieve optimal yields while minimizing side product formation. Two primary methodologies have emerged as the most widely employed approaches: the chloroformate strategy utilizing 9-fluorenylmethyl chloroformate and the succinimide ester strategy employing 9-fluorenylmethyl N-succinimidyl carbonate [1] [2] [3].
The chloroformate approach utilizes 9-fluorenylmethyl chloroformate as the primary reagent for fluorenylmethoxycarbonyl group installation [1] [4]. This compound is synthesized through the reaction of 9-fluorenylmethanol with phosgene under controlled conditions, yielding a highly reactive chloroformate ester [4]. The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate, with concurrent elimination of hydrogen chloride [5] [6].
Research conducted by multiple laboratories has demonstrated that the chloroformate strategy can achieve yields ranging from 80% to 95% under optimized conditions [7] [8]. The reaction typically employs weak basic conditions using sodium carbonate or sodium bicarbonate in aqueous-organic solvent systems [9] [10]. Temperature control proves crucial, with reactions conducted at 0-5°C initially, followed by warming to room temperature [10].
However, significant drawbacks accompany this methodology. The formation of fluorenylmethoxycarbonyl-dipeptides represents a major limitation, with contamination levels ranging from 1% to 20% depending on reaction conditions [7] [11]. This side reaction occurs through the formation of asymmetrical anhydride intermediates, where the carboxylate group of the amino acid activates and subsequently couples with another amino acid molecule [7]. The mechanism involves initial reaction of the chloroformate with the carboxylic acid functionality, creating a mixed anhydride that subsequently reacts with the amino group of a second amino acid molecule [7].
The succinimide ester approach employs 9-fluorenylmethyl N-succinimidyl carbonate as the protecting reagent, offering superior control over reaction conditions and reduced side product formation [2] [12] [3]. This reagent demonstrates enhanced shelf stability compared to the chloroformate analog and provides more predictable reaction kinetics [2] [3].
The reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the succinimidyl carbonate, resulting in formation of the fluorenylmethoxycarbonyl carbamate and liberation of N-hydroxysuccinimide [12]. The leaving group ability of N-hydroxysuccinimide proves superior to that of chloride, facilitating cleaner reactions with fewer side products [12] [3].
Yields achieved through the succinimide ester strategy typically range from 85% to 98%, representing a significant improvement over the chloroformate method [11] [3]. The enhanced performance stems from the reduced tendency to form dipeptide by-products, as the succinimidyl group exhibits lower reactivity toward carboxylate functionalities compared to chloroformate [12] [3].
Systematic studies comparing the two methodologies have revealed distinct advantages and limitations for each approach [7] [11]. The chloroformate strategy offers the benefit of lower reagent costs and ready commercial availability, making it attractive for large-scale applications [6]. However, the propensity for dipeptide formation necessitates careful purification procedures and may compromise overall yields [7].
The succinimide ester strategy, while requiring higher initial reagent costs, provides superior reaction control and product purity [12] [3]. The reduced formation of side products translates to simplified purification procedures and higher overall process efficiency [3]. Additionally, the enhanced stability of the succinimidyl carbonate reagent facilitates storage and handling compared to the moisture-sensitive chloroformate [2].
Recent developments have introduced alternative approaches, including the use of 2-mercaptobenzothiazole derivatives and polymer-supported reagents, aimed at further reducing side product formation while maintaining high yields [7] [13]. These methodologies represent ongoing efforts to optimize fluorenylmethoxycarbonyl protection strategies for increasingly demanding synthetic applications.
The removal of the fluorenylmethoxycarbonyl protecting group represents a critical step in peptide synthesis, requiring precise control over reaction kinetics to ensure complete deprotection while minimizing side reactions. Secondary amines have emerged as the preferred class of deprotection reagents due to their optimal nucleophilicity and ability to efficiently trap reactive intermediates [14] [15] [16].
Fluorenylmethoxycarbonyl group removal proceeds through a well-established two-step elimination mechanism [14] [15] [17]. The initial step involves abstraction of the acidic proton at the 9-position of the fluorene ring system by the secondary amine base [14] [15]. The electron-withdrawing nature of the fluorene ring system renders this proton particularly acidic, facilitating its removal under mild basic conditions [15] [17].
Following proton abstraction, β-elimination occurs to generate a highly reactive dibenzofulvene intermediate and liberate the carbamic acid, which spontaneously decomposes to yield carbon dioxide and the free amino group [14] [15] [18]. The dibenzofulvene intermediate must be immediately trapped by excess secondary amine to form stable adducts, preventing potential side reactions with the deprotected substrate [14] [17].
Comprehensive kinetic studies have established the relative efficacy of various secondary amines for fluorenylmethoxycarbonyl removal [14] [15] [19]. Piperidine, with a pKa of 11.1, has traditionally served as the standard deprotection reagent, achieving half-lives of approximately 6 seconds when employed at 20% concentration in dimethylformamide [15] [20].
4-Methylpiperidine demonstrates comparable efficiency with a pKa of 10.78, exhibiting half-lives of approximately 30 seconds under similar conditions [14] [21]. This reagent offers the advantage of reduced aspartimide formation compared to piperidine, making it particularly valuable for sequences containing aspartic acid residues [14] [16].
Piperazine, despite its lower basicity (pKa = 9.73), provides effective deprotection when employed at reduced concentrations (5% v/v) [14] [19]. The lower concentration requirement stems from its enhanced nucleophilicity and efficient trapping of dibenzofulvene intermediates [14]. Additionally, piperazine demonstrates minimal side reaction formation, making it attractive for sensitive peptide sequences [19] [22].
Recent investigations have explored pyrrolidine as an alternative deprotection reagent, achieving half-lives of approximately 10 seconds in dimethylformamide [23]. However, this reagent exhibits increased propensity for diketopiperazine formation, particularly with glycine-containing sequences [23].
Contemporary research has focused on developing optimized deprotection protocols to address specific synthetic challenges [24] [19] [25]. The combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone has demonstrated superior performance for minimizing diketopiperazine formation while maintaining rapid deprotection kinetics [19].
Alternative approaches have investigated the use of non-basic conditions for fluorenylmethoxycarbonyl removal [24] [25]. Hydrogenolysis under mildly acidic conditions using palladium catalysts offers an orthogonal deprotection strategy compatible with acid-sensitive functional groups [24] [25]. This methodology proves particularly valuable for substrates containing highly reactive electrophilic groups that are incompatible with traditional basic deprotection conditions [24].
The development of in situ deprotection protocols has gained attention for reducing solvent consumption and improving synthetic efficiency [26]. These approaches combine the coupling and deprotection steps, eliminating intermediate washing procedures while maintaining high yields and product purity [26].
The choice of solvent significantly influences deprotection kinetics and side reaction profiles [15] [23]. Dimethylformamide and N-methylpyrrolidone represent the most commonly employed solvents due to their ability to disrupt peptide aggregation and facilitate efficient base access to the fluorenylmethoxycarbonyl group [14] [15].
Recent studies have explored less polar solvent systems to address aggregation issues while maintaining efficient deprotection [23]. The use of pyrrolidine in combination with less polar solvents has shown promise for expanding the available solvent window for fluorenylmethoxycarbonyl removal [23].
Temperature effects on deprotection kinetics have been systematically investigated, revealing optimal conditions for various peptide sequences [14]. While room temperature conditions prove sufficient for most applications, elevated temperatures may be employed for challenging sequences exhibiting significant aggregation [14] [19].
The selection between fluorenylmethoxycarbonyl and tert-butyloxycarbonyl protection strategies represents a fundamental decision in peptide synthesis, with each approach offering distinct advantages and limitations depending on the specific synthetic requirements [27] [28] [29].
The fluorenylmethoxycarbonyl strategy provides true orthogonality through its base-labile nature, enabling selective removal under mild basic conditions while maintaining stability under acidic conditions [17] [27] [30]. Deprotection occurs through the two-step elimination mechanism previously described, utilizing secondary amines in polar aprotic solvents [15] [17].
In contrast, the tert-butyloxycarbonyl approach employs acid-labile protection, with deprotection achieved through treatment with trifluoroacetic acid or other strong acids [31] [32] [30]. The mechanism involves protonation of the carbonyl oxygen, followed by heterolytic cleavage to generate a tert-butyl cation and carbamic acid [32]. The quasi-orthogonal nature of tert-butyloxycarbonyl chemistry stems from the use of acids of varying strength for different protecting groups [29] [30].
Peptide solubility represents a significant differentiating factor between the two strategies [28] [30]. tert-Butyloxycarbonyl-protected peptides generally exhibit higher solubility than their fluorenylmethoxycarbonyl analogs, as fluoride salts demonstrate superior solubility compared to trifluoroacetate salts [30]. This enhanced solubility proves particularly beneficial for hydrophobic peptide sequences [29] [30].
Aggregation issues occur more frequently with fluorenylmethoxycarbonyl chemistry due to the formation of neutral α-amino groups during deprotection, facilitating secondary structure formation on the resin [30]. tert-Butyloxycarbonyl deprotection generates positively charged α-amino groups, which provide electrostatic repulsion and limit aggregation [30].
Synthesis time per amino acid addition typically ranges from 20-60 minutes for fluorenylmethoxycarbonyl chemistry and approximately 20 minutes for tert-butyloxycarbonyl approaches [30]. The longer cycle times in fluorenylmethoxycarbonyl synthesis stem from the need for more extensive washing procedures and the potential for aggregation-related coupling difficulties [30].
Reagent costs favor the tert-butyloxycarbonyl strategy, as the protecting group reagents and coupling agents generally cost less than their fluorenylmethoxycarbonyl counterparts [27] [30]. However, the equipment costs associated with specialized hydrogen fluoride handling often offset the reagent savings [30].
fluorenylmethoxycarbonyl chemistry employs tert-butyl-based side chain protecting groups that are removed under acidic conditions, providing true orthogonality with the base-labile α-amino protection [33] [29]. This combination enables selective deprotection strategies and facilitates complex synthetic schemes [29].
tert-Butyloxycarbonyl chemistry traditionally utilizes benzyl-based side chain protecting groups, both of which are acid-labile but removable under different acidic conditions [29] [30]. This quasi-orthogonal arrangement, while functional, provides less flexibility for complex protection schemes compared to the fluorenylmethoxycarbonyl approach [30].
The fluorenylmethoxycarbonyl strategy proves optimal for acid-sensitive peptides, including those containing O-glycosylated or sulfated residues that would decompose under the acidic conditions required for tert-butyloxycarbonyl deprotection [29]. Additionally, automated synthesis protocols favor fluorenylmethoxycarbonyl chemistry due to its compatibility with standard equipment [27].
tert-Butyloxycarbonyl chemistry remains preferred for base-sensitive sequences, including depsipeptides and C-terminal thioesters that would undergo side reactions under the basic conditions required for fluorenylmethoxycarbonyl removal [29]. Hydrophobic peptides also benefit from the enhanced solubility provided by the tert-Butyloxycarbonyl approach [29] [30].
Irritant